AMG8380 Exhibits >100-Fold Lower Potency at Human NaV1.7 Compared to Its Enantiomer AMG8379
In whole-cell patch clamp electrophysiology assays performed on heterologously expressed human NaV1.7 channels, AMG8380 displayed an IC50 of 907 nM, demonstrating markedly reduced inhibitory activity compared to its enantiomer AMG8379, which exhibited an IC50 of 8.5 nM under identical conditions [1]. This represents a 107-fold difference in potency, confirming that the atropisomeric configuration is critical for high-affinity binding to the NaV1.7 voltage-sensing domain.
| Evidence Dimension | Human NaV1.7 Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | 907 nM (0.907 μM) |
| Comparator Or Baseline | AMG8379: 8.5 nM (0.0085 μM) |
| Quantified Difference | 107-fold lower potency |
| Conditions | Whole-cell patch clamp electrophysiology on HEK293 cells expressing human NaV1.7 |
Why This Matters
This quantitative difference validates AMG8380 as a stereospecific negative control for confirming that observed biological effects are due to NaV1.7 inhibition rather than off-target activity.
- [1] Zhu DXD, Moyer BD, Berry V, et al. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7. J Pharmacol Exp Ther. 2017;362(1):146-160. View Source
